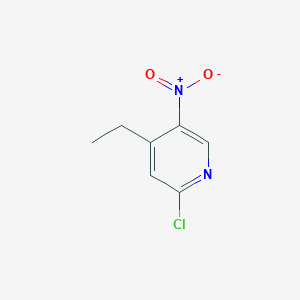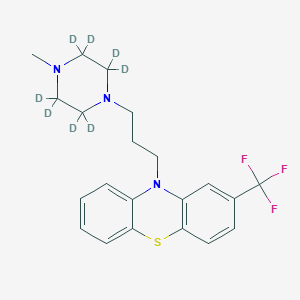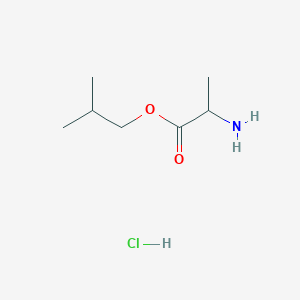
(3S,4R)-8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citrinin is a mycotoxin produced by several species of fungi, including Penicillium citrinum, Monascus species, and Aspergillus species . It was first discovered in 1931 and is known for its toxic effects on the kidneys, liver, and cells . Citrinin is commonly found in stored grains, fruits, and other plant products, and it can contaminate food and feed, posing significant health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citrinin can be synthesized through fungal fermentation. The fungi are cultured under specific conditions that promote the production of citrinin. The fermentation process involves the use of substrates such as rice or other grains, which are inoculated with the fungal spores and incubated under controlled temperature and humidity .
Industrial Production Methods: In industrial settings, citrinin is produced using large-scale fermentation processes. The fungi are grown in bioreactors, where conditions such as pH, temperature, and nutrient availability are carefully monitored and adjusted to maximize citrinin production. After fermentation, citrinin is extracted and purified using techniques such as liquid-liquid extraction and solid-phase extraction .
Chemical Reactions Analysis
Types of Reactions: Citrinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its structure and properties, leading to the formation of different products .
Common Reagents and Conditions:
Oxidation: Citrinin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of citrinin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Citrinin can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of citrinin, such as citrinin H1 and citrinin H2, which have different chemical and biological properties .
Scientific Research Applications
Citrinin has several scientific research applications across various fields:
Chemistry: Citrinin is used as a model compound to study the mechanisms of mycotoxin biosynthesis and degradation.
Medicine: Citrinin is investigated for its potential therapeutic applications, such as its antibacterial and antifungal properties.
Industry: Citrinin is used in the food and feed industry to monitor and control mycotoxin contamination.
Mechanism of Action
Citrinin exerts its toxic effects primarily by disrupting mitochondrial function. It inhibits several enzymes involved in the respiratory chain, including malate dehydrogenase and glutamate dehydrogenase, leading to impaired ATP production and increased oxidative stress . Citrinin also induces apoptosis and affects immune response by modulating cytokine production and cell viability .
Comparison with Similar Compounds
- Ochratoxin A
- Patulin
- Aflatoxins
- Fumonisins
Citrinin’s unique combination of nephrotoxicity, mitochondrial disruption, and specific fungal origin makes it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
112245-94-0 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(3S,4R)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m0/s1 |
InChI Key |
CBGDIJWINPWWJW-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


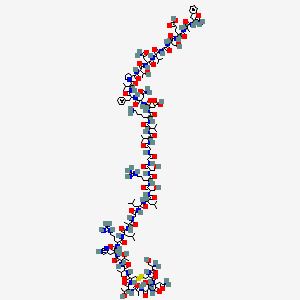
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
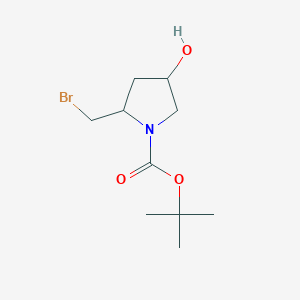
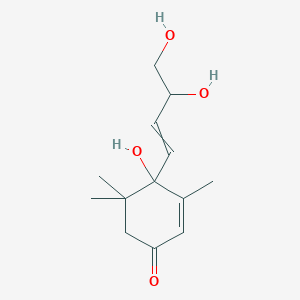
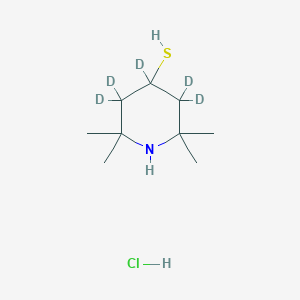

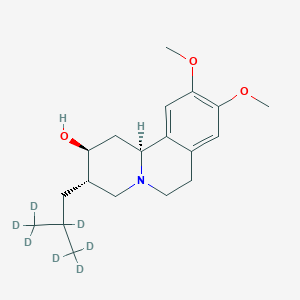

![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)

